![molecular formula C23H30N4O4S2 B14699949 4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate CAS No. 21786-11-8](/img/structure/B14699949.png)
4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Formation of the Bismethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the bismethanesulfonate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate involves its interaction with various molecular targets:
Dopamine Receptors: It may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, influencing mood and behavior.
Enzymatic Pathways: The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
Periciazine: Another phenothiazine derivative with antipsychotic properties.
Chlorpromazine: A well-known antipsychotic phenothiazine.
Thioridazine: Similar in structure and used for its antipsychotic effects.
Uniqueness
4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines. Its cyano group and piperazine ring contribute to its unique binding affinities and biological activities.
Properties
CAS No. |
21786-11-8 |
|---|---|
Molecular Formula |
C23H30N4O4S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazine-2-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C22H26N4OS.CH4O3S/c23-17-18-6-7-22-20(16-18)26(19-4-1-2-5-21(19)28-22)9-3-8-24-10-12-25(13-11-24)14-15-27;1-5(2,3)4/h1-2,4-7,16,27H,3,8-15H2;1H3,(H,2,3,4) |
InChI Key |
MONBPGPFVZMSHV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


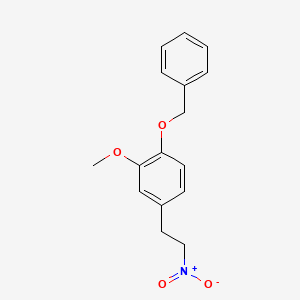
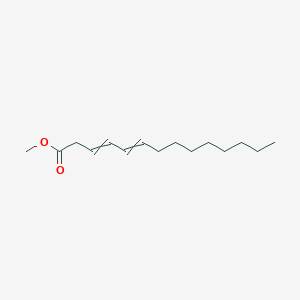
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
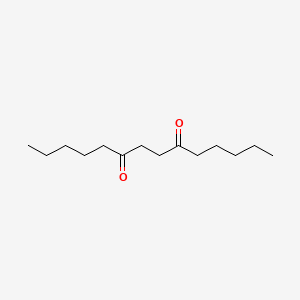
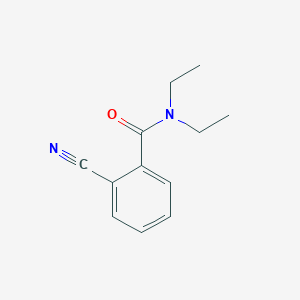
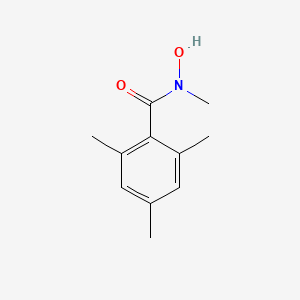
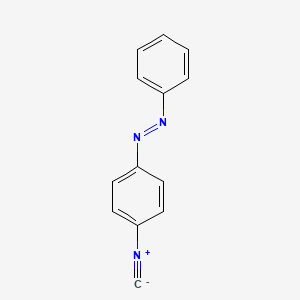
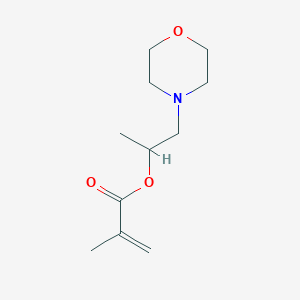
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
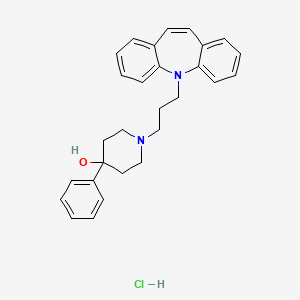
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
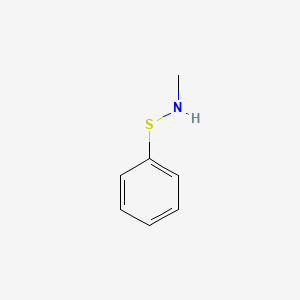
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
